Receptor Binding Affinity: Foropafant Demonstrates ~174-Fold Higher Affinity Than Apafant for Human PAF Receptors
Foropafant demonstrates substantially higher binding affinity for the human platelet-activating factor (PAF) receptor compared to the structurally distinct PAF antagonist Apafant (WEB 2086). In [3H]PAF competitive binding assays, Foropafant exhibits a Ki of 57 pM [1], whereas Apafant binds to human PAF receptors with a Ki of 9.9 nM under comparable conditions [2]. This represents an approximately 174-fold difference in affinity favoring Foropafant.
| Evidence Dimension | PAF receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 57 pM |
| Comparator Or Baseline | Apafant (WEB 2086): 9.9 nM (9,900 pM) |
| Quantified Difference | ~174-fold higher affinity (lower Ki) for Foropafant |
| Conditions | [3H]PAF competitive radioligand binding assay; human PAF receptors |
Why This Matters
The sub-100 pM affinity enables reliable receptor occupancy at lower compound concentrations, reducing potential off-target effects and conserving compound inventory in extended experimental protocols.
- [1] Probes & Drugs. Foropafant (PD040285). Ki = 57 pM for [3H]PAF binding. View Source
- [2] MedChemExpress. Apafant (WEB 2086) inhibits PAF binding to human PAF receptors with Ki of 9.9 nM. View Source
